N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5,6-dimethylpyrimidine-4-carboxamide
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Overview
Description
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5,6-dimethylpyrimidine-4-carboxamide is a heterocyclic compound that features both pyrazole and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5,6-dimethylpyrimidine-4-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine or its derivatives.
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by the reaction of β-diketones with amidines.
Coupling of Pyrazole and Pyrimidine Rings:
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are chosen to enhance the efficiency and selectivity of the reactions .
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride[][6].
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the pyrazole and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5,6-dimethylpyrimidine-4-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5,6-dimethylpyrimidine-4-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: It targets enzymes involved in inflammatory pathways and cell proliferation.
Pathways Involved: It modulates signaling pathways such as the NF-κB pathway and the MAPK pathway.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-methylpyrimidine-4-carboxamide
- N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-6-methylpyrimidine-4-carboxamide
Uniqueness
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5,6-dimethylpyrimidine-4-carboxamide is unique due to the presence of both dimethyl groups on the pyrimidine ring, which can influence its chemical reactivity and biological activity .
Properties
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-5,6-dimethylpyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O/c1-9-7-10(2)19(18-9)6-5-15-14(20)13-11(3)12(4)16-8-17-13/h7-8H,5-6H2,1-4H3,(H,15,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHBRJJPUAZRMPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)C2=NC=NC(=C2C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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